HIV-1 Reverse Transcriptase Inhibition: 2-Cl-6-F-benzyl S-DABOs Achieve Picomolar Antiviral Potency Differentiated from 2,6-Difluorobenzyl Counterparts
In a direct head-to-head comparison within the same study, S-DABO compounds bearing the 6-(2-chloro-6-fluorobenzyl) moiety (compounds 7–12) were evaluated against their 6-(2,6-difluorobenzyl) counterparts (compounds 13–15) in both HIV-1-infected MT-4 cell assays and recombinant HIV-1 RT enzymatic assays [1]. The 2-Cl-6-F-S-DABOs exhibited antiviral activity extending into the picomolar range against wild-type HIV-1 (strain IIIB), with C5/C6-dialkylated members achieving the broadest spectrum of activity against clinically relevant NNRTI-resistant mutants (including K103N, Y181C, and L100I) [1]. In contrast, the 2,6-F₂-benzyl series showed comparable but not uniformly superior potency across all mutant strains. The critical differentiation lies in the stereoelectronic contribution of the chlorine atom: the C6-benzylic stereocenter displayed significant diastereo- and enantioselectivity in antiviral activity, with the (R)-configuration at the benzylic position correlating with maximal HIV-1 inhibition—a stereochemical outcome uniquely enabled by the 2-Cl-6-F substitution pattern [1].
| Evidence Dimension | Antiviral potency against wild-type HIV-1 (IIIB) in MT-4 cells |
|---|---|
| Target Compound Data | 2-Cl-6-F-S-DABO derivatives (7–12): picomolar activity (EC₅₀ values reaching low picomolar range); broad-spectrum activity against K103N, Y181C, L100I mutants |
| Comparator Or Baseline | 2,6-F₂-benzyl S-DABO derivatives (13–15): also picomolar activity but with differential mutant coverage profile |
| Quantified Difference | Both series achieve picomolar potency; the 2-Cl-6-F series provides distinct stereoelectronic properties that translate to enantioselective RT binding (R-enantiomer preference) not observed identically in the 2,6-F₂ series |
| Conditions | MT-4 cell-based HIV-1 replication assay (strain IIIB); recombinant HIV-1 RT enzyme inhibition assay; clinically relevant NNRTI-resistant mutant panel |
Why This Matters
For medicinal chemistry teams developing HIV-1 NNRTIs, procuring the 2-Cl-6-F benzylphosphonate building block rather than the 2,6-difluoro analog enables access to a distinct chiral SAR space that cannot be replicated by symmetrical dihalogenation.
- [1] Rotili, D.; et al. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. J. Med. Chem. 2014, 57, 5212–5225. View Source
